Potassium linoleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

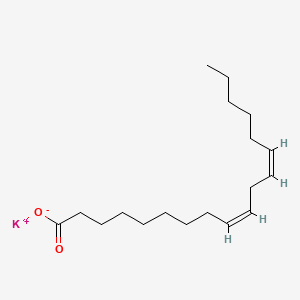

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYJYBALPIYBQQ-NBTZWHCOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041561 | |

| Record name | Potassium linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-89-9 | |

| Record name | Potassium linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S022W5099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Potassium Linoleate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium linoleate in aqueous solutions. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogues, primarily sodium linoleate and potassium oleate, to infer and discuss its expected behavior. The document details key thermodynamic parameters, outlines experimental protocols for their determination, and includes conceptual diagrams to illustrate the underlying principles of surfactant self-assembly.

Introduction to this compound

This compound is the potassium salt of linoleic acid, a doubly unsaturated omega-6 fatty acid. Its amphiphilic nature, comprising a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective anionic surfactant. This property is harnessed in various applications, including as an emulsifier, detergent, and in the formulation of drug delivery systems. Understanding its behavior in aqueous solutions is critical for optimizing its performance in these roles.

Core Physicochemical Concepts of Surfactant Behavior

The solution behavior of surfactants like this compound is characterized by several key parameters:

-

Critical Micelle Concentration (CMC): This is the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles. Below the CMC, surfactants primarily exist as monomers and adsorb at interfaces, leading to a significant reduction in surface tension. Above the CMC, the surface is saturated, and excess surfactant molecules form micelles in the bulk solution. A lower CMC generally indicates a more efficient surfactant.

-

Surface Tension: Surfactants are surface-active agents that reduce the surface tension of a liquid. The effectiveness of a surfactant is often measured by the extent to which it can lower the surface tension of water.

-

Krafft Point (Tk): The Krafft point is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. At the Krafft point, there is a sharp increase in solubility as micelles begin to form.

-

Thermodynamics of Micellization: The process of micelle formation is governed by thermodynamic principles. The key parameters are:

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates that micellization is a spontaneous process.

-

Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and temperature.

-

Entropy of Micellization (ΔS°mic): This reflects the change in randomness of the system upon micellization. The primary driving force for micellization is typically a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers (the hydrophobic effect).

-

Quantitative Physicochemical Data

General Trends for Potassium vs. Sodium Soaps:

-

Potassium soaps are generally more soluble in water than their sodium counterparts.[1][2]

-

This increased solubility often leads to a slightly higher Critical Micelle Concentration (CMC) and a lower Krafft point for potassium salts compared to sodium salts of the same fatty acid.[3]

Critical Micelle Concentration (CMC)

The following table summarizes the reported CMC values for sodium linoleate and potassium oleate under various conditions.

| Surfactant | Temperature (°C) | Method | CMC (mM) | Reference(s) |

| Sodium Linoleate | 25 | Not Specified | ~1.5-2.5 | Inferred from multiple sources |

| Potassium Oleate | Not Specified | Not Specified | ~0.6 | [1] |

Note: The CMC is sensitive to temperature, pH, and the presence of electrolytes. The values presented are indicative and may vary under different experimental conditions.

Surface Tension

Krafft Point

Specific Krafft point data for this compound is not available. For comparison, the Krafft points of related saturated fatty acid salts are provided below. It is expected that the presence of double bonds in the linoleate chain would lead to a lower Krafft point compared to its saturated analogue, potassium stearate.

| Surfactant | Krafft Point (°C) |

| Potassium Stearate (C18:0) | 55-60 |

| Potassium Palmitate (C16:0) | 45-50 |

Note: These are approximate values and can be influenced by the purity of the surfactant.

Thermodynamics of Micellization

Thermodynamic parameters for the micellization of this compound have not been extensively reported. The table below provides data for related anionic surfactants. The micellization of ionic surfactants is typically an entropy-driven process at lower temperatures.

| Surfactant | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| Sodium Stearate | 303 | -18.5 to -20.0 | -5.0 to -7.0 | 11.5 to 13.0 |

| Potassium Stearate | 303 | -18.0 to -19.5 | -4.5 to -6.5 | 11.5 to 13.0 |

| Sodium Oleate | 303 | -19.0 to -20.5 | -6.0 to -8.0 | 11.0 to 12.5 |

Data estimated from trends reported in[4]. These values are illustrative and depend on the specific conditions.

Experimental Protocols

The determination of the physicochemical properties of surfactants involves several established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry

This is a common and direct method for determining the CMC.

-

Principle: The surface tension of a solution decreases as the concentration of the surfactant increases. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions. The intersection of the two lines gives the CMC.

-

b) Conductivity Measurement

This method is suitable for ionic surfactants like this compound.

-

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the concentration of this compound.

-

The plot will show two lines with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

c) Fluorescence Spectroscopy

This is a highly sensitive method for CMC determination.

-

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment and exhibits a characteristic fluorescence spectrum. Above the CMC, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum).

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations, each containing a small, constant amount of a fluorescent probe.

-

Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity (or a ratio of intensities at different wavelengths for certain probes) against the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Visualization of Concepts and Processes

Micellization Process

Caption: Logical flow of the micellization process of a surfactant in an aqueous solution.

Structure of a this compound Micelle

References

Determining the Critical Micelle Concentration (CMC) of Potassium Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces, leading to a significant decrease in surface tension.[1] Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk of the solution, while the monomer concentration and the surface tension remain relatively constant.[1] For an ionic surfactant like potassium linoleate, which possesses a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail, the CMC is a key indicator of its efficiency and behavior in aqueous solutions.

The determination of the CMC is vital for:

-

Drug Delivery: Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

-

Formulation Science: Understanding the CMC is crucial for creating stable emulsions and suspensions in cosmetic and food products.

-

Industrial Applications: The CMC influences the effectiveness of detergents, wetting agents, and foaming agents.

Experimental Methodologies for CMC Determination

Several physical properties of a surfactant solution exhibit a distinct change at the CMC, which can be monitored to determine this value. The most common and reliable methods for an ionic surfactant like this compound include surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2][3]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound from the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[3]

-

Data Analysis: Plot the surface tension (γ) as a function of the natural logarithm of the this compound concentration (ln C). The plot will show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[3]

Conductivity Method

Principle: For an ionic surfactant like this compound, the electrical conductivity of the solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions (K+), reducing the total number of effective charge carriers. The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity (κ) against the concentration of this compound. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy Method

Principle: This method utilizes a fluorescent probe (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH)) that has different fluorescence characteristics in polar (water) and non-polar (micellar core) environments. Below the CMC, the probe resides in the aqueous environment. As micelles form above the CMC, the hydrophobic probe partitions into the non-polar interior of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent and a stock solution of this compound in deionized water.

-

Sample Preparation: Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe to each.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer at a constant temperature.

-

Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

Quantitative Data for this compound

The following table is provided as a template for recording experimentally determined CMC values for this compound.

| Experimental Method | Temperature (°C) | Solvent | Determined CMC (mol/L) | Reference/Notes |

| Surface Tensiometry | Deionized Water | |||

| Conductometry | Deionized Water | |||

| Fluorescence Spectroscopy | Deionized Water |

Visualizing the Concepts and Workflows

The Concept of Micelle Formation

The following diagram illustrates the process of micellization and the definition of the Critical Micelle Concentration.

References

Thermal Analysis of Potassium Linoleate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the thermal analysis of potassium linoleate, a key excipient in pharmaceutical formulations, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the material's thermal behavior, critical for formulation development, stability studies, and manufacturing processes.

Introduction

This compound, the potassium salt of the unsaturated fatty acid linoleic acid, serves various functions in the pharmaceutical industry, including as an emulsifier and solubilizing agent. Its thermal properties are paramount to predicting its behavior during heat-related manufacturing steps such as heat sterilization, melt granulation, and drying. DSC and TGA are powerful analytical techniques to characterize these properties. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability and decomposition.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. The following methodologies are based on established practices for the thermal analysis of metal soaps and related organic salts.

Differential Scanning Calorimetry (DSC)

The DSC protocol is designed to identify phase transitions such as melting and solid-solid transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of volatile components. An empty, hermetically sealed pan is to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

The analysis should be conducted under a continuous purge of inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermogravimetric Analysis (TGA)

The TGA protocol is designed to determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 800 °C at a constant heating rate of 10 °C/min.

-

The analysis should be performed under a nitrogen atmosphere with a purge rate of 50 mL/min to ensure an inert environment.

-

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes representative thermal properties of long-chain potassium carboxylates (potassium soaps), which are expected to be comparable to this compound. This data is compiled from studies on saturated potassium n-alkanoates and provides a baseline for expected thermal events.[1][2]

| Thermal Event | Parameter | Representative Value Range for C18 Potassium Carboxylates | Technique |

| Phase Transitions | Multiple Solid-Solid Transitions | 50 °C - 200 °C | DSC |

| Melting Point | ~220 °C - 280 °C | DSC | |

| Decomposition | Onset of Decomposition | > 400 °C | TGA |

| Major Mass Loss | 400 °C - 600 °C | TGA | |

| Residual Mass at 800 °C | Varies (dependent on final inorganic product) | TGA |

Note: The presence of double bonds in linoleate may influence the transition temperatures and thermal stability compared to its saturated analogue, potassium stearate.

Visualization of Experimental Workflow

The logical flow of thermal analysis for this compound, from sample preparation to data interpretation, is crucial for a systematic study.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal analysis of this compound using DSC and TGA provides critical data for pharmaceutical development. While specific literature on this compound is limited, the established methodologies for similar potassium soaps offer a robust framework for its characterization. The provided protocols and expected data ranges serve as a comprehensive guide for researchers to assess the thermal properties of this important excipient, ensuring its appropriate application in the development of safe and stable pharmaceutical products. Further studies are encouraged to establish a definitive thermal profile for this compound.

References

Spectroscopic Analysis of Potassium Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium linoleate, a potassium salt of the doubly unsaturated fatty acid, linoleic acid. The document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, materials science, and pharmaceutical development.

Introduction

This compound (C₁₈H₃₁KO₂) is a compound of significant interest due to its properties as a surfactant and its role in various biological and industrial processes. Accurate and detailed characterization of its molecular structure is crucial for understanding its functionality and for quality control in its applications. FTIR and NMR spectroscopy are powerful analytical techniques that provide complementary information about the functional groups and the precise atomic arrangement within the molecule.

Experimental Protocols

Synthesis and Purification of this compound

For accurate spectroscopic analysis, it is imperative to use a pure sample of this compound. A common method for its synthesis involves the saponification of linoleic acid with a stoichiometric amount of potassium hydroxide (KOH) in an alcoholic solvent, followed by purification steps to remove any unreacted starting materials and byproducts.

Materials:

-

Linoleic acid

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable alcohol)

-

Distilled water

-

Hexane (for washing)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve a known amount of linoleic acid in ethanol in a round-bottom flask.

-

Prepare a stoichiometric solution of KOH in distilled water.

-

Slowly add the KOH solution to the linoleic acid solution while stirring continuously.

-

Heat the mixture under reflux for 1-2 hours to ensure complete saponification.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Wash the resulting this compound soap with hexane to remove any unreacted linoleic acid.

-

Dry the purified this compound under vacuum to remove any residual solvent and water.

FTIR Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound. The Potassium Bromide (KBr) pellet method is a widely used technique for the analysis of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

Potassium Bromide (KBr), spectroscopy grade

-

Dry, purified this compound

Procedure:

-

Thoroughly grind 1-2 mg of the dried this compound sample in an agate mortar to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample.

-

Transfer a portion of the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the this compound molecule, respectively. The choice of a suitable deuterated solvent is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used for fatty acid salts.

Materials and Equipment:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or CD₃OD)

-

Vortex mixer

Procedure:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe to optimize the magnetic field homogeneity.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3010 | =C-H stretching | Alkene |

| 2925 - 2935 | Asymmetric C-H stretching | Methylene (-CH₂) |

| 2850 - 2860 | Symmetric C-H stretching | Methylene (-CH₂) |

| ~1560 | Asymmetric COO⁻ stretching | Carboxylate anion |

| ~1465 | CH₂ scissoring | Alkane chain |

| ~1410 | Symmetric COO⁻ stretching | Carboxylate anion |

| ~720 | CH₂ rocking | Alkane chain |

Table 1: Characteristic FTIR Peak Assignments for this compound.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data (Reference: Potassium Oleate in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.3 | Multiplet | Olefinic protons (-CH=CH-) |

| ~2.7 | Triplet | Allylic protons (=CH-CH₂-CH=) |

| ~2.2 | Triplet | Methylene protons α to carboxylate (-CH₂-COO⁻) |

| ~2.0 | Multiplet | Allylic protons (-CH₂-CH=CH-) |

| ~1.6 | Multiplet | Methylene protons β to carboxylate (-CH₂-CH₂-COO⁻) |

| ~1.3 | Multiplet | Bulk methylene protons of the alkyl chain |

| ~0.9 | Triplet | Terminal methyl protons (-CH₃) |

Table 2: Expected ¹H NMR Chemical Shift Assignments for this compound.

¹³C NMR Spectral Data (Reference)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Carboxylate carbon (-COO⁻) |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~34 | Methylene carbon α to carboxylate (-CH₂-COO⁻) |

| 25-32 | Methylene carbons of the alkyl chain |

| ~22 | Methylene carbon adjacent to terminal methyl |

| ~14 | Terminal methyl carbon (-CH₃) |

Table 3: Expected ¹³C NMR Chemical Shift Assignments for this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

X-ray Diffraction (XRD) Analysis of Crystalline Potassium Linoleate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium linoleate (C₁₈H₃₁KO₂), the potassium salt of the omega-6 fatty acid linoleic acid, is a compound of interest in various fields, including the formulation of cosmetics, personal care products, and potentially as an excipient or active ingredient in pharmaceutical preparations.[1] Its amphiphilic nature, arising from the combination of a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, governs its self-assembly into crystalline structures. X-ray diffraction (XRD) is a primary analytical technique for elucidating the solid-state structure of such materials, providing critical information on crystal packing, phase purity, and polymorphism.

This technical guide offers an in-depth overview of the XRD analysis of crystalline this compound. It details a representative experimental protocol for its synthesis and subsequent characterization by powder XRD. While specific, publicly available XRD data for crystalline this compound is limited, this guide provides a comprehensive procedural framework for researchers to generate and interpret such data.

Synthesis of Crystalline this compound

The synthesis of crystalline this compound typically involves the saponification of linoleic acid with a potassium base. The following protocol is a representative method for obtaining a crystalline powder suitable for XRD analysis.

Experimental Protocol: Synthesis

Materials:

-

Linoleic acid (high purity)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Acetone

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution of Linoleic Acid: In a round-bottom flask, dissolve a specific molar amount of linoleic acid in a minimal amount of warm ethanol with gentle stirring.

-

Preparation of KOH Solution: In a separate beaker, prepare a stoichiometric equivalent of potassium hydroxide in ethanol. Ensure the KOH is fully dissolved.

-

Saponification: Slowly add the ethanolic KOH solution to the linoleic acid solution while stirring continuously. The reaction is exothermic. To ensure complete saponification, the mixture can be gently refluxed for 1-2 hours.[2]

-

Precipitation and Crystallization: After saponification, the resulting this compound may precipitate out of the solution upon cooling. To enhance crystallization and precipitation, the solution can be cooled to room temperature and then placed in an ice bath. In some cases, the addition of a non-polar solvent like acetone can aid in precipitating the soap.[2]

-

Isolation of Crystals: Collect the precipitated crystalline this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals several times with cold ethanol or acetone to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified crystalline this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. The final product should be a fine, crystalline powder.

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (PXRD) is the most common method for analyzing polycrystalline samples like the synthesized this compound. The technique provides a fingerprint of the crystalline phases present in the material.

Experimental Protocol: Powder XRD

Instrumentation:

-

A laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used for organic materials.

-

A position-sensitive detector is recommended for better resolution and faster data acquisition.[3]

Sample Preparation:

-

Gently grind the dried crystalline this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites and a uniform particle size.

-

Mount approximately 200 mg of the powder onto a sample holder.[4] A zero-background sample holder (e.g., made of single-crystal silicon) is preferable for minimizing background noise, especially at low 2θ angles.

-

Ensure the sample surface is flat and level with the surface of the sample holder to avoid errors in peak positions.[4]

Data Collection Parameters:

The following table outlines typical instrument settings for the XRD analysis of an organic salt like this compound.

| Parameter | Typical Value/Range | Rationale |

| Radiation Source | Cu Kα (λ = 1.5406 Å) | Provides good diffraction intensity for organic compounds.[3] |

| Voltage | 40 kV | Standard operating voltage for Cu X-ray tubes.[4] |

| Current | 40 mA | Standard operating current for Cu X-ray tubes.[4] |

| Scan Range (2θ) | 2° to 40° | This range typically covers the most intense and characteristic diffraction peaks for long-chain metal soaps. |

| Step Size (2θ) | 0.01° - 0.02° | A small step size ensures good resolution of the diffraction peaks. |

| Scan Speed/Time per Step | 1-5 seconds | The scan speed is a trade-off between signal-to-noise ratio and total measurement time. |

| Sample Rotation | On (if available) | Minimizes preferred orientation effects. |

Data Presentation and Interpretation

Table 1: Hypothetical X-ray Diffraction Data for Crystalline this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Calculated Value 1 | Value 1 |

| Hypothetical Value 2 | Calculated Value 2 | Value 2 |

| Hypothetical Value 3 | Calculated Value 3 | Value 3 |

| ... | ... | ... |

Interpretation of Data:

-

d-spacing: The calculated d-spacing values correspond to the distances between parallel planes of atoms in the crystal lattice. For long-chain molecules like this compound, a series of strong, equally spaced peaks at low 2θ angles would be expected, corresponding to the long axis of the molecule.

-

Relative Intensity: The relative intensities of the diffraction peaks are related to the arrangement and types of atoms within the crystal structure.

-

Phase Identification: The overall diffraction pattern serves as a unique "fingerprint" for the specific crystalline phase of this compound. This can be used for phase identification and purity assessment by comparing it to standard patterns if they become available.

-

Crystallinity: The sharpness of the diffraction peaks is indicative of the degree of crystallinity. Broad peaks may suggest the presence of amorphous content or very small crystallites.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and XRD analysis of crystalline this compound.

Logical Relationship for XRD Data Interpretation

The following diagram outlines the logical flow from the experimental XRD data to the structural interpretation.

Conclusion

The characterization of crystalline this compound by X-ray diffraction is essential for understanding its solid-state properties, which are critical for its application in various industries. This guide provides a detailed framework for the synthesis of crystalline this compound and its subsequent analysis using powder XRD. While specific diffraction data for this compound is not widely published, the protocols and data presentation formats outlined herein offer a robust starting point for researchers. The provided workflows and logical diagrams serve to clarify the experimental and interpretative processes, aiding in the systematic study of this and similar long-chain potassium soaps. The generation of a reliable public database of XRD patterns for such compounds would be of significant benefit to the scientific community.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. EP0034047B1 - Process for the manufacture of soap - Google Patents [patents.google.com]

- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcgill.ca [mcgill.ca]

An In-depth Technical Guide to the Solubility and Stability of Potassium Linoleate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of potassium linoleate in different solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this compound. This document details available solubility data, factors influencing stability, and standardized experimental protocols for determination of these properties.

Introduction to this compound

This compound is the potassium salt of linoleic acid, a doubly unsaturated omega-6 fatty acid. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, makes it a surface-active agent with applications as an emulsifier and surfactant in various formulations, including cosmetics and personal care products[]. Understanding its behavior in different solvents is critical for formulation development, ensuring product efficacy and shelf-life.

Solubility of this compound

The solubility of this compound is a key parameter for its application in liquid formulations. While it is generally described as being soluble in polar solvents, precise quantitative data is limited in publicly available literature.

Qualitative Solubility Profile

This compound is qualitatively described as being soluble in water and ethanol, and miscible with methanol. Conversely, it is reported to be insoluble in non-polar organic solvents such as n-hexane and chloroform. This solubility pattern is consistent with its salt and fatty acid nature, where the polar carboxylate group interacts favorably with polar solvent molecules.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | ~ 6.568 mg/L (estimated) | [] |

| Ethanol | Not specified | Soluble (quantitative data not available) | |

| Methanol | Not specified | Soluble (quantitative data not available) |

Note: The lack of specific quantitative data for ethanol and methanol necessitates empirical determination for specific applications. A detailed protocol for this determination is provided in Section 4.1.

Stability of this compound

The stability of this compound is influenced by several factors, primarily related to the reactivity of the two double bonds in the linoleic acid backbone. These unsaturated sites are susceptible to oxidation, which is the main degradation pathway.

Oxidative Stability

The presence of bis-allylic hydrogens in the linoleate molecule makes it particularly prone to autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes and ketones, potentially altering the sensory properties and efficacy of a formulation. The general stability of alkali metal salts of fatty acids suggests that the potassium cation itself does not significantly contribute to instability under normal conditions.

Thermal Stability

Photostability

Unsaturated fatty acids and their derivatives can be susceptible to photodegradation, particularly in the presence of photosensitizers. UV radiation can promote the formation of free radicals, initiating and accelerating the oxidative degradation cascade. Therefore, formulations containing this compound should be protected from light to minimize this degradation pathway.

The following diagram illustrates the key factors influencing the solubility and stability of this compound.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and assessing the stability of this compound in a laboratory setting.

Determination of Solubility (Equilibrium Solubility Method)

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

4.1.1. Materials

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID after derivatization, or titration)

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the solvent to a concentration within the working range of the chosen analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.

Assessment of Stability

The following protocols can be used to evaluate the stability of this compound in solution under various stress conditions.

4.2.1. Oxidative Stability (Accelerated Oxidation Test)

This method accelerates the oxidation process to predict the long-term stability of the product.

4.2.1.1. Materials

-

Solution of this compound in the desired solvent

-

Accelerated oxidation stability instrument (e.g., Rancimat or similar)

-

Oxygen or purified air source

4.2.1.2. Procedure

-

Place a known amount of the this compound solution into the reaction vessel of the instrument.

-

Heat the sample to a specified temperature (e.g., 100-120 °C) while bubbling a constant stream of air or oxygen through it.

-

The volatile oxidation products are carried by the gas stream into a measuring vessel containing deionized water.

-

The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period, which is a measure of the sample's resistance to oxidation.

-

Record the induction time. Longer induction times indicate greater oxidative stability.

4.2.2. Thermal Stability

4.2.2.1. Procedure

-

Prepare solutions of this compound in the desired solvents.

-

Store the solutions in sealed, light-protected containers at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw aliquots from each sample.

-

Analyze the aliquots for the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV).

-

A significant decrease in concentration over time indicates thermal instability.

4.2.3. Photostability

4.2.3.1. Procedure

-

Prepare solutions of this compound in the desired solvents.

-

Expose the solutions to a controlled light source that simulates sunlight (e.g., a xenon lamp in a photostability chamber) for a defined period.

-

As a control, wrap identical samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots for the concentration of this compound.

-

A greater degradation in the light-exposed samples compared to the controls indicates photosensitivity.

The following diagram provides a general workflow for the experimental determination of solubility and stability of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound in various solvents. While qualitative data suggests solubility in polar solvents like water, ethanol, and methanol, there is a clear need for more quantitative studies to aid in formulation development. The primary stability concern for this compound is oxidative degradation due to its unsaturated fatty acid chain. The provided experimental protocols offer a framework for researchers to empirically determine the precise solubility and stability profiles of this compound in their specific solvent systems and formulations. This will enable the development of robust and effective products for the pharmaceutical and cosmetic industries.

References

natural sources and extraction methods for linoleic acid for synthesis

An In-depth Technical Guide to Natural Sources and Extraction Methods for Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. It details its primary natural sources and describes the key methodologies for its extraction and purification, with a focus on applications in research and synthesis. The guide also explores the relevance of linoleic acid in cellular signaling pathways, offering insights for drug development professionals.

Introduction to Linoleic Acid

Linoleic acid (C18H32O2) is a polyunsaturated omega-6 fatty acid that is essential for human health and cannot be synthesized by the body, thus requiring dietary intake.[1][2] It plays a crucial role in maintaining the structure of cell membranes, regulating metabolic processes, and serving as a precursor for the synthesis of other bioactive molecules, including arachidonic acid (AA).[2] In industrial and pharmaceutical contexts, high-purity linoleic acid is a valuable starting material for the synthesis of conjugated linoleic acid (CLA), which has various therapeutic and health-promoting properties, as well as for use in topical formulations and as a component in drug delivery systems.[1][3]

Natural Sources of Linoleic Acid

Linoleic acid is abundant in the plant kingdom, particularly in the seeds of various plants. Vegetable oils extracted from these seeds are the most concentrated natural sources.[4][5][6] The concentration of linoleic acid can vary significantly depending on the plant species and cultivar.[7][8]

Table 1: Linoleic Acid Content in Common Vegetable Oils

| Oil Source | Scientific Name | Linoleic Acid Content (% w/w) |

| Safflower Oil (High-Linoleic) | Carthamus tinctorius | ~70-87%[4][9] |

| Grapeseed Oil | Vitis vinifera | ~70%[4][5] |

| Sunflower Oil | Helianthus annuus | ~66-71%[5][7] |

| Corn Oil | Zea mays | ~54-60%[4][5] |

| Soybean Oil | Glycine max | ~51-57%[4][5][8] |

| Cottonseed Oil | Gossypium hirsutum | ~52-56%[4][7] |

| Walnut Oil | Juglans regia | ~52% (Varies, can be higher)[6] |

| Rice Bran Oil | Oryza sativa | ~33-36%[4][7] |

| Peanut Oil | Arachis hypogaea | ~31-32%[4][7] |

| Canola Oil | Brassica napus | ~19-20%[4][7] |

| Avocado Oil | Persea americana | ~14-18%[10] |

| Palm Oil | Elaeis guineensis | ~10%[4][7] |

Other notable sources include hemp seeds, pine nuts, pecans, and Brazil nuts.[6][11] Animal products like pork and chicken can also contain linoleic acid, with the content influenced by their grain-based diets.[11][12]

Extraction and Purification Methodologies

The extraction of linoleic acid from natural sources involves isolating the oil from the raw material, followed by hydrolysis of triglycerides and purification of the resulting free fatty acid. Several methods are employed, each with distinct advantages regarding yield, purity, cost, and environmental impact.[13][14]

Solvent Extraction

This conventional method utilizes organic solvents, typically hexane, to dissolve and extract oil from the prepared seed meal.[13][14] It is widely used industrially due to its high extraction efficiency.

-

Principle : Based on the high solubility of lipids in nonpolar organic solvents. The oil is leached from the solid matrix into the solvent phase.

-

Generalized Protocol :

-

Preparation : Clean, dry, and grind the seeds to a consistent particle size (e.g., 0.3-0.5 mm) to increase the surface area for extraction.[15]

-

Extraction : Place the ground material in a Soxhlet apparatus and extract with n-hexane for several hours (e.g., 3 hours at 70°C).[16]

-

Solvent Removal : Remove the solvent from the miscella (oil-solvent mixture) using a rotary evaporator under reduced pressure.

-

Hydrolysis : Saponify the extracted crude oil with an alkali solution (e.g., NaOH in ethanol) to hydrolyze triglycerides into glycerol and fatty acid salts.[17]

-

Acidification : Acidify the mixture with an acid (e.g., HCl) to a low pH (e.g., pH 2) to convert the fatty acid salts into free fatty acids.[17]

-

Final Extraction : Extract the free fatty acids using a nonpolar solvent (e.g., n-hexane), wash to neutrality, and dry over anhydrous sodium sulfate.[17]

-

Supercritical Fluid Extraction (SFE)

SFE, primarily using carbon dioxide (SC-CO2), is a green alternative to solvent extraction.[14][18] It leverages the unique properties of supercritical fluids, which exhibit liquid-like density and gas-like viscosity and diffusivity.

-

Principle : Supercritical CO2 acts as a non-toxic, non-flammable, and selective solvent for lipids. By manipulating pressure and temperature, the solvent power of CO2 can be finely tuned. The solvent is easily removed by depressurization.

-

Generalized Protocol :

-

Preparation : Prepare the seeds as described for solvent extraction.

-

Extraction : Load the ground seeds into the extraction vessel of an SFE system. Pressurize the system with CO2 to the desired conditions (e.g., 20-28 MPa and 35-60°C for safflower seeds).[15]

-

Separation : Route the CO2-oil mixture to a separator vessel. Reduce the pressure (e.g., primary separation at 9-14 MPa, secondary at 5-8 MPa) to precipitate the oil, allowing the CO2 to return to its gaseous state for recycling.[15]

-

Post-Processing : The resulting crude oil can be further processed via hydrolysis and purification as described above. The oil extracted via SC-CO2 often has a higher purity and lower acid value than solvent-extracted oil.[15][19]

-

Enzymatic Extraction

This method uses enzymes, particularly lipases, to either assist in breaking down the seed's cell wall structure to release oil (Aqueous Enzymatic Extraction) or to directly hydrolyze triglycerides in extracted oil to produce free fatty acids.[20][21]

-

Principle : Lipases catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol under mild conditions (temperature and pH).

-

Generalized Protocol (for Hydrolysis of Extracted Oil) :

-

Preparation : Obtain crude oil using a primary extraction method (e.g., cold pressing, SC-CO2).

-

Reaction Setup : Create an emulsion of the oil in a buffer solution (e.g., sodium phosphate buffer). The buffer-to-oil ratio can be critical (e.g., 4:1 w/w).[20][22]

-

Enzymatic Reaction : Add a specific lipase (e.g., from Candida rugosa) to the emulsion.[20][22] Maintain optimal conditions of pH (e.g., 6.7), temperature (e.g., 40°C), and agitation under a nitrogen atmosphere for a set duration (e.g., 24 hours).[20][22]

-

Termination : Stop the reaction by adding a solvent mixture (e.g., ethanol/acetone).[22]

-

Separation : Separate the fatty acid layer from the aqueous phase for further purification.

-

Purification: Urea Complex Fractionation

Following hydrolysis, the resulting mixture of free fatty acids must be purified to isolate linoleic acid. Urea complex fractionation is a common and effective method.

-

Principle : Saturated and monounsaturated fatty acids have a linear structure that allows them to be incorporated into the crystalline hexagonal structure of urea, forming inclusion complexes. Polyunsaturated fatty acids like linoleic acid, with their bent structures, are excluded and remain in the liquid filtrate.

-

Generalized Protocol :

-

Dissolution : Dissolve the mixed fatty acids in a hot ethanolic urea solution.[17][20]

-

Crystallization : Allow the solution to cool slowly to a low temperature (e.g., 4°C) to induce the crystallization of urea-fatty acid complexes.[12][23]

-

Filtration : Separate the crystals (containing saturated and monounsaturated fatty acids) from the liquid filtrate by vacuum filtration.

-

Recovery : The filtrate is enriched with linoleic acid. Evaporate the solvent to recover the high-purity linoleic acid. This process can enrich linoleic acid purity to over 70-95%.[20][23]

-

Table 2: Comparison of Extraction and Purification Efficiencies

| Method | Source Material | Key Result | Reference |

| Supercritical CO2 Extraction | Walnut Oil | >90% extraction efficiency | [13] |

| Supercritical CO2 Extraction | Safflower Seeds | Linoleic acid content of ~85% in extracted oil | [15] |

| Solvent Extraction | Grapeseed | Linoleic acid content of 67.5% in extracted oil | [24] |

| Enzymatic Hydrolysis | Sunflower Oil | 76.07% degree of hydrolysis | [20][22] |

| Urea Complex Fractionation | Sunflower Oil Hydrolysate | Enriched linoleic acid purity to 70% | [20][22] |

| Urea Complexation + LTC | Crude Tall Oil | 95.2% linoleic acid purity | [23] |

Relevance in Drug Development: Signaling Pathways

Linoleic acid and its metabolites are potent signaling molecules that modulate various cellular processes, particularly inflammation. Understanding these pathways is critical for drug development professionals targeting inflammatory diseases, metabolic syndrome, and cancer.

Pro-inflammatory Signaling via PI3K/Akt and ERK1/2

Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells, a key event in the pathogenesis of atherosclerosis.[25] This activation is mediated through specific intracellular signaling cascades.

-

Mechanism : Linoleic acid exposure can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[25]

-

Downstream Effects : Activation of these pathways converges on the transcription factor Nuclear Factor-kappa B (NF-κB).[25] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the adhesion of immune cells to the endothelium.[25]

Metabolism to Eicosanoids

Linoleic acid is the parent compound of the omega-6 family. It is metabolized by a series of desaturase and elongase enzymes into arachidonic acid (AA). AA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a wide range of potent, pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes). This pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

Conjugated Linoleic Acid (CLA) Signaling

Linoleic acid is the precursor for CLA, a mixture of positional and geometric isomers. Different CLA isomers can have opposing biological effects. For instance, the cis-9, trans-11 isomer is often associated with anti-inflammatory effects, while the trans-10, cis-12 isomer is linked to anti-adipogenic effects and can sometimes be pro-inflammatory.[3] These isomers modulate signaling through pathways involving Peroxisome Proliferator-Activated Receptors (PPARs) and NF-κB, making them interesting candidates for metabolic and inflammatory disease research.[3]

Conclusion

Linoleic acid is a readily available, plant-derived fatty acid with significant applications in chemical synthesis and drug development. A variety of high-yield natural sources, particularly safflower, grapeseed, and sunflower oils, serve as excellent starting materials. The choice of extraction and purification methodology—ranging from traditional solvent extraction to modern supercritical fluid and enzymatic techniques—depends on the desired scale, purity, cost, and environmental considerations. For drug development professionals, the complex role of linoleic acid and its metabolites in key signaling pathways, especially those governing inflammation and metabolism, presents numerous opportunities for therapeutic intervention and the design of novel bioactive compounds.

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. Linoleic Acid, Vegetable Oils & Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic Acid in Cooking Oils: What It Is and Why It Matters | Algae Cooking Club [algaecookingclub.com]

- 5. zeroacre.com [zeroacre.com]

- 6. iwilife.com [iwilife.com]

- 7. news-medical.net [news-medical.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nutrivore.com [nutrivore.com]

- 12. Development of Commercially Viable Method of Conjugated Linoleic Acid Synthesis Using Linoleic Acid Fraction Obtained from Pork By-products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prezi.com [prezi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN100453629C - Method for extracting safflower seed oil with supercritical carbon dioxide - Google Patents [patents.google.com]

- 16. Characterization of fatty acid, antioxidant, and polyphenol content of grape seed oil from different Vitis vinifera L. varieties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 17. CN109824509B - Extraction method of linoleic acid in Achyranthes - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. Influence of enzymes on the oil extraction processes in aqueous media | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. ijper.org [ijper.org]

- 25. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Safety and Toxicity Profile of Potassium Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of potassium linoleate, the potassium salt of the omega-6 fatty acid, linoleic acid. This document summarizes key findings on its cytotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Cytotoxicity Profile

This compound has demonstrated a favorable cytotoxicity profile in various in vitro studies, particularly when compared to synthetic surfactants such as sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS). The primary methods for assessing cytotoxicity have been cell viability assays (e.g., WST-1, WST-8, MTT) and cell membrane integrity assays (e.g., lactate dehydrogenase (LDH) leakage).

Quantitative Cytotoxicity Data

Studies consistently show that this compound maintains high cell viability and causes minimal membrane damage across different cell lines, including mouse fibroblasts (BALB/3T3) and normal human epidermal keratinocytes (NHEK-Ad).

| Cell Line | Assay | Concentration | Exposure Time | Result (Relative to Control) | Reference |

| BALB/3T3 Mouse Fibroblasts | WST Assay | Not Specified | 5 minutes | 108.0% ± 10.6% viability | [1] |

| Normal Human Epidermal Keratinocytes (NHEK-Ad) | WST Assay | Not Specified | 5 minutes | 92.9% ± 11.3% viability | [1] |

| Normal Human Dermal Fibroblasts (NHDF-Ad) | WST-8 Assay | Not Specified | 5 minutes | 100.2% ± 8.6% viability | |

| BALB/3T3 Mouse Fibroblasts | LDH Leakage Assay | Not Specified | 5 minutes | 58.5% ± 8.6% LDH leakage | |

| Normal Human Dermal Fibroblasts (NHDF-Ad) | LDH Leakage Assay | Not Specified | 5 minutes | 97.6% ± 3.1% LDH leakage | [2] |

Table 1: Summary of in vitro cytotoxicity data for this compound.

Genotoxicity Profile

Direct genotoxicity data for this compound from standardized assays such as the Ames test, chromosomal aberration test, or micronucleus assay is limited in publicly available literature. The Safety Data Sheets for this compound often state that its toxicological properties have not been thoroughly investigated[4].

However, studies on related compounds provide some indication of its potential genotoxicity. A study on oleic acid and conjugated linoleic acid found no evidence of mutagenicity in the Ames test, with or without metabolic activation[5][6]. This suggests that the linoleic acid component of this compound is unlikely to be a bacterial mutagen.

Further research is required to definitively determine the genotoxic potential of this compound in mammalian cells.

Mechanism of Action: Apoptosis and Oxidative Stress

The biological effects of this compound are primarily attributed to the actions of linoleic acid. Linoleic acid has been shown to induce apoptosis (programmed cell death) in various cell types, particularly cancer cells, through multiple signaling pathways.

Induction of Apoptosis

Linoleic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing endoplasmic reticulum (ER) stress.

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals. Linoleic acid can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax and Bak[2]. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis[2][7].

-

Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. Some studies suggest that linoleic acid can upregulate the expression of death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal[4].

-

Endoplasmic Reticulum (ER) Stress: An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress. Linoleic acid has been shown to induce ER stress, which can trigger apoptosis through the activation of the unfolded protein response (UPR) sensors IRE1, PERK, and ATF6. This can lead to the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents)[1].

Oxidative Stress

Linoleic acid, as a polyunsaturated fatty acid, is susceptible to lipid peroxidation, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, and can also act as a signaling molecule to initiate apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the safety and toxicity of this compound.

Cell Culture Protocols

4.1.1. BALB/3T3 Mouse Fibroblast Cell Culture

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded at a 1:4 to 1:8 split ratio.

4.1.2. Normal Human Epidermal Keratinocyte (NHEK-Ad) Cell Culture

-

Medium: Keratinocyte Growth Medium-Gold™ (KGM-Gold™) BulletKit™.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: At 70-80% confluency, cells are washed with PBS, detached using a trypsin/EDTA solution, and neutralized with trypsin neutralizing solution. Cells are then re-seeded at a recommended density.

Cytotoxicity Assay Protocols

4.2.1. WST-8 Cell Viability Assay

This assay is based on the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and control substances for the desired exposure time.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.2.2. Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

-

Seed cells in a 96-well plate and treat as described for the WST-8 assay.

-

At the end of the exposure period, carefully collect the cell culture supernatant.

-

Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Add the supernatant and the reaction mixture to a new 96-well plate.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

A positive control for maximum LDH release is typically generated by lysing a set of untreated cells with a lysis buffer.

-

Calculate LDH leakage as a percentage of the maximum LDH release.

Visualizations

Signaling Pathways

Figure 1: Signaling pathways of linoleic acid-induced apoptosis.

Experimental Workflows

Figure 2: General workflow for in vitro cytotoxicity testing.

Conclusion

References

- 1. abcam.com [abcam.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. 101.200.202.226 [101.200.202.226]

Methodological & Application

Application Notes and Protocols for Formulating Stable Oil-in-Water Nanoemulsions Using Potassium Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility, bioavailability, and stability of poorly water-soluble therapeutic agents.[1] These colloidal dispersions, with droplet sizes typically ranging from 20 to 200 nm, offer a large interfacial area for drug absorption and can be tailored for various administration routes, including oral, topical, and parenteral.[2][3]

Potassium linoleate, an anionic surfactant, is a valuable tool in the formulation of stable O/W nanoemulsions. It is often formed in situ by neutralizing linoleic acid with potassium hydroxide. This approach, particularly within low-energy emulsification methods like the Phase Inversion Composition (PIC) technique, allows for the spontaneous formation of fine oil droplets.[4][5] The use of this compound, often in combination with non-ionic surfactants, enables the creation of nanoemulsions with desirable physicochemical properties for effective drug delivery.[4][6]

These application notes provide detailed protocols for the formulation and characterization of stable O/W nanoemulsions using this compound. The methodologies cover both low-energy and high-energy emulsification techniques, comprehensive characterization procedures, and an overview of the cellular uptake mechanisms relevant to drug delivery applications.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize typical formulation compositions and the resulting physicochemical properties of O/W nanoemulsions stabilized with a potassium oleate/linoleate system. Note: The data is compiled from studies using potassium oleate, which is structurally similar to this compound and is expected to have comparable surfactant properties in these formulations.[7]

Table 1: Example Formulations for O/W Nanoemulsions

| Formulation ID | Oil Phase (%, w/w) | Surfactant/Co-surfactant (%, w/w) | Aqueous Phase (%, w/w) |

| NE-1 | Medium Chain Triglycerides (5%) | Linoleic Acid/Tween 80 (10%) | Water with KOH (85%) |

| NE-2 | Rice Bran Oil (10%) | Linoleic Acid/Tween 80 (25%) | Water with KOH (65%) |

| NE-3 | Fish Oil (2%) / Lemon Oil (8%) | Tween 80/Co-surfactant (37.7%) | Water (52.3%) |

Table 2: Physicochemical Characterization of O/W Nanoemulsions

| Formulation ID | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NE-1 | 19 - 30 | < 0.2 | Approx. -30 |

| NE-2 | < 100 | < 0.25 | Not Reported |

| NE-3 | 44.40 | 0.077 | -5.02 |

Experimental Protocols

Protocol 1: Low-Energy Formulation using Phase Inversion Composition (PIC)

This protocol describes the formation of O/W nanoemulsions by the spontaneous emulsification that occurs upon the addition of an aqueous phase to an oil/surfactant mixture.[4][5]

Materials:

-

Oil Phase (e.g., Medium Chain Triglycerides)

-

Linoleic Acid

-

Non-ionic surfactant (e.g., Tween 80)

-

Potassium Hydroxide (KOH) solution (concentration calculated to neutralize a specific percentage of linoleic acid)

-

Purified Water

Procedure:

-

Preparation of the Oil Phase:

-

In a clean glass beaker, accurately weigh the desired amounts of the oil phase, linoleic acid, and Tween 80.

-

Mix the components thoroughly using a magnetic stirrer until a homogenous solution is obtained.

-

-

Titration with Aqueous Phase:

-